molecular formula C11H12O3 B1458287 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1501283-66-4

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No. B1458287
M. Wt: 192.21 g/mol
InChI Key: XQOJZDSJJIMTQW-UHFFFAOYSA-N
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Description

“5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is represented by the InChI code 1S/C11H12O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-4,10H,5H2,1-2H3,(H,12,13) .


Chemical Reactions Analysis

Benzofuran and its derivatives are suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” include a molecular weight of 192.21 . It is a powder at room temperature .

Scientific Research Applications

1. Antimicrobial Agents

  • Application Summary: Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Results or Outcomes: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

2. Anti-tumor Agents

  • Application Summary: Some substituted benzofurans have shown significant anticancer activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Results or Outcomes: Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 ranging from 40.82% to 80.92% .

3. Antiviral Agents

  • Application Summary: Benzofuran derivatives have been found to exhibit antiviral effects. For instance, compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains .
  • Results or Outcomes: The results of 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay showed that compound 56 is cytotoxic .

4. Anti-inflammatory Agents

  • Application Summary: Some derivatives of 1, 3-diazole, which can be synthesized from benzofuran, show anti-inflammatory activities .
  • Results or Outcomes: The derivatives of 1, 3-diazole have been reported to have anti-inflammatory activities .

5. Antitubercular Agents

  • Application Summary: Some benzofuran derivatives have been found to exhibit antitubercular effects. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole has shown potent antitubercular activity against Mycobacterium tuberculosis strain .
  • Results or Outcomes: The synthesized compounds showed potent antitubercular activity against Mycobacterium tuberculosis strain .

6. Synthesis of Natural Products

  • Application Summary: Benzofuran derivatives are used in the total synthesis of natural products. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
  • Results or Outcomes: The total synthesis of natural products containing benzofuran rings has attracted much attention from synthetic organic chemists .

Safety And Hazards

“5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is classified as a warning substance with hazard statements H302, H312, H315, H319, H332, H335 . It is recommended to avoid contact with skin and eyes, ensure a well-ventilated environment during handling, and control exposure .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a pharmacophore of choice for designing antimicrobial agents . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-4,9H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJZDSJJIMTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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